3-Methyl-4-propylaniline
Description
3-Methyl-4-propylaniline is a substituted aniline derivative with a methyl group (-CH₃) at the 3-position and a propyl group (-CH₂CH₂CH₃) at the 4-position of the benzene ring. Its molecular formula is C₁₀H₁₅N, and its molecular weight is 149.24 g/mol. The compound’s structure combines electron-donating alkyl substituents, which influence its electronic and steric properties. Alkyl-substituted anilines are typically synthesized via nucleophilic aromatic substitution or alkylation reactions under controlled conditions .
Properties
CAS No. |
87986-24-1 |
|---|---|
Molecular Formula |
C10H15N |
Molecular Weight |
149.23 g/mol |
IUPAC Name |
3-methyl-4-propylaniline |
InChI |
InChI=1S/C10H15N/c1-3-4-9-5-6-10(11)7-8(9)2/h5-7H,3-4,11H2,1-2H3 |
InChI Key |
MDHZXPXDZRWSEU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=C(C=C1)N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methyl-4-propylaniline can be synthesized through several methods. One common approach involves the nitration of 3-methyl-4-propyltoluene, followed by reduction of the nitro group to an amino group. The nitration is typically carried out using a mixture of concentrated sulfuric acid and nitric acid, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods: In industrial settings, 3-Methyl-4-propylaniline is often produced via the Friedel-Crafts alkylation of aniline with 3-methyl-4-propylchlorobenzene. This reaction is catalyzed by aluminum chloride and carried out under controlled temperature conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-4-propylaniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
3-Methyl-4-propylaniline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of 3-Methyl-4-propylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the aromatic ring can participate in π-π interactions with other aromatic systems, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 3-Methyl-4-propylaniline with structurally related aniline derivatives from the evidence, focusing on molecular properties and substituent effects:
Key Comparisons:
Electronic Effects :
- The methyl and propyl groups in 3-Methyl-4-propylaniline are electron-donating, enhancing the basicity of the NH₂ group compared to nitro- or sulfonyl-substituted analogs (e.g., 3-Nitrodimethylaniline , 3-(Azepane-1-sulfonyl)-4-methylaniline ).
- Sulfonyl and nitro groups withdraw electron density, reducing the lone-pair availability on the NH₂ group and lowering basicity .
In contrast, 4-[(3-Phenylpropoxy)methyl]aniline has a bulkier substituent, which may further hinder reactivity.
Physical Properties :
- Lower molecular weight (149.24 g/mol) and absence of polar functional groups (e.g., sulfonyl, ether) make 3-Methyl-4-propylaniline less soluble in polar solvents compared to compounds like 3-(Azepane-1-sulfonyl)-4-methylaniline .
- The propyl group increases lipophilicity, but less so than the phenylpropoxymethyl group in .
Research Findings and Trends
- Reactivity : Alkyl-substituted anilines like 3-Methyl-4-propylaniline are generally less reactive toward electrophilic aromatic substitution than unsubstituted aniline due to steric and electronic effects. However, the methyl and propyl groups direct incoming electrophiles to the 2- and 5-positions of the ring .
- Applications : Sulfonyl- and nitro-substituted anilines (e.g., ) are often used in pharmaceuticals or agrochemicals, whereas alkyl-substituted variants may serve as intermediates in organic synthesis.
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